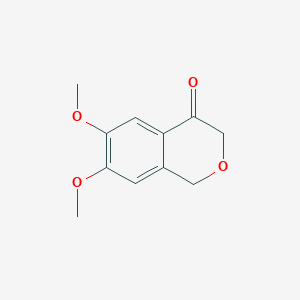
6,7-Dimethoxyisochroman-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxyisochroman-4-one is a chemical compound belonging to the class of isochroman derivatives. Isochromans are oxygen-containing heterocycles that have a wide range of biological and pharmaceutical activities. The compound’s structure consists of a benzene ring fused to a dihydropyranone ring, with methoxy groups at the 6 and 7 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxyisochroman-4-one can be achieved through various synthetic routes. One common method involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid. The reaction mixtures are stirred on heating in a water bath at 75–80ºC for 1–1.5 hours .
Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid in the presence of trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxyisochroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be performed using halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrochemical oxidation can yield spiro-cyclohexadienone .
Scientific Research Applications
6,7-Dimethoxyisochroman-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: It has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Industry: It can be used in the development of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxyisochroman-4-one and its derivatives involves binding to specific molecular targets. For example, one derivative has been shown to act as a dual-binding inhibitor of acetylcholinesterase, binding to both the catalytic anionic site and the peripheral anionic site of the enzyme . This dual binding mechanism enhances its inhibitory activity and potential therapeutic effects.
Comparison with Similar Compounds
6,7-Dimethoxyisochroman-4-one can be compared with other similar compounds such as chroman-4-one and its derivatives.
Chroman-4-one: This compound has a similar structure but lacks the methoxy groups at the 6 and 7 positions.
Chromone: Chromone has a double bond between the C2 and C3 positions, which differentiates it from chroman-4-one and its derivatives.
The presence of methoxy groups in this compound may contribute to its unique biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
6,7-dimethoxy-1H-isochromen-4-one |
InChI |
InChI=1S/C11H12O4/c1-13-10-3-7-5-15-6-9(12)8(7)4-11(10)14-2/h3-4H,5-6H2,1-2H3 |
InChI Key |
XYLRQAJJNAGXJS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)COCC2=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















